2,3,4-Trichlorophenol
Description
Significance of Chlorophenols as Persistent Organic Pollutants in Environmental Systems
Chlorophenols, a class of chemical compounds to which 2,3,4-trichlorophenol belongs, are recognized as persistent organic pollutants (POPs) due to their resistance to degradation and their widespread presence in various environmental compartments. nih.govaloki.hu These compounds enter the environment through various industrial and agricultural activities, including their use as intermediates in the manufacturing of pesticides, dyes, and pharmaceuticals, as well as from the degradation of more complex chlorinated hydrocarbons. nih.govaloki.hu The persistence of chlorophenols means they can remain in ecosystems for extended periods, leading to potential bioaccumulation in organisms and posing risks to environmental health. nih.govaloki.hu Their toxicity to aquatic life is a significant concern, with potential for mutagenic and carcinogenic effects. nih.govresearchgate.net The environmental fate of chlorophenols is influenced by factors such as the number and position of chlorine atoms on the phenol (B47542) ring, which affects their resistance to biodegradation. cdc.gov Generally, as the number of chlorine atoms increases, the compound becomes more resistant to microbial breakdown. cdc.gov
Isomeric Specificity and Distinct Research Considerations within Trichlorophenols (TCPs)
Trichlorophenols exist as six different structural isomers, each distinguished by the specific placement of three chlorine atoms on the phenol ring. herts.ac.uknih.gov These isomers are 2,3,4-TCP, 2,3,5-TCP, 2,3,6-TCP, 2,4,5-TCP, 2,4,6-TCP, and 3,4,5-TCP. herts.ac.uknih.gov The isomeric structure plays a crucial role in determining the chemical and toxicological properties of each compound. For instance, the position of the chlorine atoms influences factors like water solubility, vapor pressure, and the octanol-water partition coefficient, which in turn affect the compound's environmental behavior and fate. cdc.gov Research has shown that the rate of transformation of trichlorophenols can be dependent on their isomeric structures, with chloro substituents at the ortho or para positions exhibiting faster transformation rates than those at the meta position. oup.com This isomeric specificity necessitates distinct research approaches for each TCP, as findings for one isomer cannot be directly extrapolated to others.
The specific compound of focus, this compound, is characterized by the molecular formula C₆H₃Cl₃O. Its unique arrangement of chlorine atoms gives it intermediate polarity and thermal stability compared to other isomers, influencing its environmental persistence.
Overview of Current Research Gaps and Emerging Challenges Pertaining to this compound
While research has been conducted on trichlorophenols as a group, significant knowledge gaps remain, particularly for the less common isomers like this compound. One of the primary challenges has been the difficulty in its selective synthesis and purification, which has limited its industrial use compared to more prevalent isomers like 2,4,5-TCP and 2,4,6-TCP.
A key research objective is the optimization of synthetic pathways to produce 2,3,4-TCP with high purity, minimizing the formation of hazardous byproducts such as polychlorinated dibenzo-p-dioxins (PCDDs). Furthermore, there is a need for more comprehensive studies on the environmental fate of 2,3,4-TCP, including its bioaccumulation potential and the validation of analytical methods for its detection in various environmental matrices.
Information on the hydrolysis half-life and ready biodegradability of this compound is currently unknown, representing a significant gap in understanding its environmental persistence. rivm.nl While some data exists on its photolysis half-life, more research is needed to fully characterize its degradation pathways in different environmental compartments. rivm.nl The identification of its relevant metabolites is also an area that requires further investigation. rivm.nl
Physicochemical Properties of this compound
The distinct properties of this compound are detailed in the table below, providing a comprehensive overview of its physical and chemical characteristics.
| Property | Value | Source |
| IUPAC Name | This compound | nih.gov |
| Molecular Formula | C₆H₃Cl₃O | ontosight.ai |
| Molar Mass | 197.45 g/mol | |
| CAS Number | 15950-66-0 | chemeo.com |
| Appearance | Needles (from benzene (B151609) and ligroin) or light peach solid; White powder or needles with a characteristic odor. | nih.gov |
| Odor | Strong, disinfectant-like, phenolic odor. | nih.gov |
| Melting Point | 79-81 °C | nih.gov |
| Boiling Point | Sublimes at elevated temperatures. | |
| Water Solubility | 1.2 g/L (at 20°C) | |
| Log Kow (Octanol-Water Partition Coefficient) | 3.69 | |
| Vapor Pressure | 0.00246 mmHg | nih.gov |
| Flash Point | 62 °C | nih.gov |
| Density | 1.5 g/cm³ | inchem.org |
Environmental Fate and Transport
The environmental behavior of this compound is governed by several processes that determine its persistence and distribution in ecosystems.
Photolysis: Chlorinated phenols, including this compound, can undergo photolysis in aqueous solutions when exposed to ultraviolet radiation (at 290 nm). nih.gov This process leads to the substitution of chlorine atoms with hydroxyl groups, followed by polymerization. nih.gov The photolysis half-life of this compound has been reported to be 1.7 hours under specific experimental conditions. rivm.nl
Biodegradation: The biodegradation of chlorophenols is a critical process for their removal from the environment. However, the resistance to biodegradation generally increases with the number of chlorine atoms and is influenced by their position on the aromatic ring. cdc.gov Compounds with chlorine in the meta positions tend to be more resistant to microbial attack. cdc.gov While specific data on the ready biodegradability of this compound is lacking, the degradation of chlorophenols in soil is known to be affected by factors such as soil pH, organic carbon content, and biomass. researchgate.net
Sorption: The adsorption of chlorophenols to soil and sediment is a key process that affects their mobility and bioavailability. researchgate.net This process is influenced by the organic carbon content of the soil and the pH of the surrounding environment. cdc.govresearchgate.net
Bioconcentration: The tendency of chlorophenols to accumulate in living organisms is also dependent on pH, with greater bioconcentration expected under acidic conditions where the compound is more likely to be in its protonated form. cdc.gov
Structure
2D Structure
Properties
IUPAC Name |
2,3,4-trichlorophenol | |
|---|---|---|
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InChI |
InChI=1S/C6H3Cl3O/c7-3-1-2-4(10)6(9)5(3)8/h1-2,10H | |
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InChI Key |
HSQFVBWFPBKHEB-UHFFFAOYSA-N | |
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Canonical SMILES |
C1=CC(=C(C(=C1O)Cl)Cl)Cl | |
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Molecular Formula |
C6H3Cl3O | |
| Record name | 2,3,4-TRICHLOROPHENOL | |
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| Record name | 2,3,4-TRICHLOROPHENOL | |
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DSSTOX Substance ID |
DTXSID5026207 | |
| Record name | 2,3,4-Trichlorophenol | |
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Molecular Weight |
197.4 g/mol | |
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Physical Description |
2,3,4-trichlorophenol appears as needles (from benzene and ligroin) or light peach solid. (NTP, 1992), Solid with a strong disinfectant odor; [HSDB], WHITE POWDER OR NEEDLES WITH CHARACTERISTIC ODOUR. | |
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Boiling Point |
Sublimes (NTP, 1992), 252 °C | |
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Flash Point |
62 °C | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), Solubility in water: none | |
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Density |
1.7 at 25 °C (solid), 1.5 g/cm³ | |
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Vapor Density |
Relative vapor density (air = 1): 6.8 | |
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Vapor Pressure |
0.00246 [mmHg] | |
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Impurities |
CONTAMINATION WITH 2,3,7,8-TETRACHLORODIBENZO-P-DIOXIN; 2,7-DICHLORODIBENZO-P-DIOXIN; 1,3,6,8-TETRACHLORODIBENZO-P-DIOXIN; AND PENTACHLORODIBENZO-P-DIOXIN AT LEVELS OF 0.07 TO 6.2 PPM. | |
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Color/Form |
Solid crystals or flakes | |
CAS No. |
15950-66-0, 25167-82-2 | |
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Melting Point |
171 to 174 °F (NTP, 1992), 57 °C (FP), 79-81 °C | |
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Environmental Occurrence and Distribution Dynamics of 2,3,4 Trichlorophenol
Anthropogenic and Natural Sources of 2,3,4-Trichlorophenol in the Environment
The presence of this compound (2,3,4-TCP) in the environment is a result of both human activities and, to a lesser extent, natural processes. This chlorinated phenol (B47542) is introduced into various environmental compartments through direct and indirect pathways, making it a compound of concern for environmental monitoring.
Formation as By-products from Industrial Processes and Waste Streams
Industrial activities are a primary source of chlorophenol contamination in the environment. nih.gov Chlorophenols, including 2,3,4-TCP, can be formed as by-products during various industrial processes. These include the manufacturing of chemicals, the production of paper, the coking process, and the distillation of wood. unl.pt Specifically, the production of certain pesticides and the bleaching of wood pulp are significant contributors to the release of chlorophenols into industrial wastewater. unl.ptiarc.fr For instance, 2,4,6-trichlorophenol (B30397), a related isomer, is known to be generated during the treatment of industrial wastewater containing phenol with hypochlorite. nih.gov The discharge of these industrial effluents is a major point source of water pollution by chlorophenols. cdc.gov Furthermore, incineration of municipal and industrial waste can also lead to the emission of chlorophenols into the atmosphere. iarc.fr
Genesis through Degradation of Agricultural Pesticides and Herbicides
The degradation of certain agricultural chemicals is another significant pathway for the formation of 2,3,4-TCP in the environment. nih.govresearchgate.net The microbial degradation of herbicides, such as 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), can yield various chlorophenols as intermediate metabolites. unl.pt For example, the degradation of the insecticide Lindane in soil has been shown to result in the formation of 2,3,4-TCP. gov.bc.ca Similarly, the breakdown of pentachlorophenol (B1679276) (PCP), a wood preservative, in soil can produce trichlorophenol isomers. pops.int The photodecomposition of the herbicide 2,4,5-T in water has also been shown to produce 2,4,5-trichlorophenol (B144370), which can further degrade into other chlorophenols. murdoch.edu.auscispace.com
In Situ Formation during Water Disinfection Processes
Chlorination, a common method for disinfecting drinking water, can lead to the in-situ formation of chlorophenols, including trichlorophenol isomers. iarc.frnih.gov When water containing natural organic matter, such as humic acids, or phenol is treated with chlorine, a reaction can occur that produces various chlorinated phenols. unl.ptchemrxiv.orgcanada.ca Studies have shown that the chlorination of phenol in water can lead to the formation of mono-, di-, and trichlorophenols. chemrxiv.orgresearchgate.net The specific isomers formed and their concentrations can depend on factors such as pH. researchgate.net For example, while 2,4,6-trichlorophenol is a commonly detected by-product, the formation of this compound has not been observed in some studies involving the chlorination of triclosan (B1682465). nih.gov However, the potential for formation exists, and various trichlorophenol isomers have been detected in finished drinking water. nih.gov
Natural Biogenic Formation Pathways in Ecosystems
While anthropogenic sources are dominant, there is evidence of natural formation pathways for chlorophenols in certain ecosystems. Some soil fungi have been found to produce chlorinated phenols. unl.pt For example, the fungus Penicillium has been reported to synthesize 2,4-dichlorophenol (B122985). unl.pt Furthermore, anaerobic microorganisms have been shown to degrade chlorinated fungal metabolites into chlorophenols. nih.gov Specifically, Desulfitobacterium sp. strain PCE1 can degrade 2,3,5,6-tetrachloro-4-methoxyphenol, a metabolite of basidiomycete fungi, into 2,3,5,6-tetrachlorophenol (B165523) and 2,3,5-trichlorophenol (B165520). nih.gov Natural chlorination of humic substances in soil and water has also been suggested as a source of 2,4,6-trichlorophenol. cdc.gov
Environmental Compartmentalization and Monitoring Data for this compound
Once released into the environment, 2,3,4-TCP can be found in various environmental compartments, including water and sediments. Monitoring data provides insights into its distribution and concentrations in these matrices.
Presence and Concentrations in Aquatic Environments (Surface Water, Groundwater, Sediments)
This compound and other chlorophenols have been detected in a range of aquatic environments. iarc.fr Monitoring studies have identified trichlorophenol isomers in river water, landfill leachate, and tap water. nih.gov In Canadian surface waters, concentrations of chlorophenols rarely exceed 2 µg/L. canada.ca However, higher concentrations can be found near industrial discharge points and in landfill leachates. For example, 2,4,5-TCP has been found at levels up to 2.4 mg/L in leachate from industrial and municipal wastes. gov.bc.ca
In a study of 479 waste disposal sites, 2,4,5-TCP was detected in the groundwater at 2 sites, while 2,3,4,6-tetrachlorophenol (B30399) was not detected at any. cdc.gov Another study detected 2,4,6-trichlorophenol in groundwater at concentrations up to 91.3 ppb. nih.gov
Chlorophenols can also adsorb to sediments. In Canadian streams, sediments have been found to contain up to 10 mg/kg of 2,4,6-trichlorophenol. nih.gov A study of a dam reservoir in Poland found 2,4,6-trichlorophenol in bottom sediments at concentrations ranging from 0.01 to 0.62 ng/g. unl.pt The presence of chlorophenols in sediments is significant as they can act as a long-term source of contamination to the overlying water column.
Table 1: Concentration of Trichlorophenol Isomers in Various Aquatic Environments
| Isomer | Environment | Location | Concentration |
| Unspecified Trichlorophenol | Landfill Leachate | Not Specified | 40 µg/L nih.gov |
| Unspecified Trichlorophenol | Tap Water | Not Specified | 2 and 4 ng/L nih.gov |
| 2,4,6-Trichlorophenol | Surface Water | Canada | Up to 30 ppb nih.gov |
| 2,4,6-Trichlorophenol | Groundwater | Not Specified | Up to 91.3 ppb nih.gov |
| 2,4,6-Trichlorophenol | Sediments | Canadian Streams | Up to 10 mg/kg nih.gov |
| 2,4,5-Trichlorophenol | Landfill Leachate | Vancouver | Up to 2.4 mg/L gov.bc.ca |
| 2,4,6-Trichlorophenol | Dam Reservoir Sediment | Poland | 0.01 - 0.62 ng/g unl.pt |
| 2,4,6-Trichlorophenol | Drinking Water | Canada | Trace to 3 µg/L canada.ca |
Detection and Distribution in Terrestrial Matrices (Soils)
This compound (2,3,4-TCP) is a notable environmental contaminant due to its historical use in industrial and agricultural applications. acs.org Its presence in terrestrial environments, particularly in soils, has been a subject of scientific investigation. The detection of 2,3,4-TCP and other chlorophenols in soil matrices typically involves sophisticated analytical techniques. Accelerated solvent extraction (ASE) combined with solid-phase microextraction (SPME) and gas chromatography/mass spectrometry (GC/MS) are established methods for determining chlorophenol concentrations in soil samples. acs.org These methods are crucial for understanding the extent of contamination and for monitoring remediation efforts.
Studies have shown that the distribution of chlorophenols, including 2,3,4-TCP, in soil can be influenced by various factors. For instance, research conducted in the vicinity of industrial sites, such as wood impregnation facilities, has revealed the presence of various chlorophenols in the soil. unl.pt The concentration of these compounds can vary with soil depth, indicating the influence of leaching and other transport processes. unl.pt In a study of topsoil from Finnish sawmill environments, total chlorophenol contents ranged from 260 to 480 mg/kg (dry weight), highlighting the potential for significant localized contamination. unl.pt
The following table presents data on the cross-reactivity of an immunoassay method for pentachlorophenol (PCP) with this compound in soil, indicating the concentration of 2,3,4-TCP that would produce a false positive result for PCP. This illustrates the importance of using highly specific analytical methods for accurate quantification of individual chlorophenol congeners.
Table 1: Cross-Reactivity of this compound in a Pentachlorophenol Immunoassay for Soil
| Compound | Lower Limit of Detection (mg/kg) to Cause a False Positive for PCP |
|---|---|
| This compound | 1000 |
Data from U.S. Environmental Protection Agency Method 4010A. settek.com
Atmospheric Presence and Long-Range Transport Potential (General Chlorophenol Context)
While primarily considered soil and water contaminants, chlorophenols, including trichlorophenols, can enter the atmosphere. who.int Volatilization from contaminated surfaces is a key mechanism for their atmospheric entry. cdc.govcdc.gov Once in the atmosphere, these compounds can be transported over long distances, far from their original sources. who.intnih.gov This is evidenced by the detection of chlorophenols in remote locations, including in rainfall and snow. who.int
The atmospheric transport of chlorophenols is influenced by their moderate volatility, which allows for their circulation between air, land, and water. tandfonline.com For example, a significant percentage of pentachlorophenol applied to wood can be lost to the atmosphere through volatilization within a year. tandfonline.com Atmospheric deposition is now recognized as a significant source of contamination for large water bodies. tandfonline.com
Environmental Transport and Partitioning Behavior of this compound
The movement and distribution of this compound in the environment are governed by a series of physical, chemical, and biological processes. cdc.govcdc.gov Key among these are sorption, volatilization, degradation, and leaching. cdc.govcdc.gov The behavior of chlorophenols is significantly influenced by environmental pH, as they can exist in either a protonated (phenol) or deprotonated (phenolate) form. cdc.gov
Sorption and Desorption Dynamics in Soil and Sediment Systems
The interaction of this compound with soil and sediment particles, known as sorption, is a critical process affecting its mobility and bioavailability. unl.ptwho.int The extent of sorption is highly variable and depends on the characteristics of both the chemical and the solid matrix. who.int
Generally, acidic soils tend to bind chlorophenols more strongly, while adsorption is less significant under alkaline conditions. who.int This is because the non-dissociated form of the chlorophenol, which is more prevalent at lower pH, is more readily adsorbed. unl.pt The organic matter content of the soil also plays a crucial role, with higher organic content leading to stronger adsorption. who.int Consequently, chlorophenols are strongly adsorbed in organic soils but have low adsorption in mineral soils. who.int The kinetics of sorption can also be influenced by the concentration of the compound in the soil. unl.pt
The following table provides soil-water partition coefficients (Kd) for this compound, which quantify the distribution of the compound between the soil and water phases at equilibrium.
Table 2: Soil-Water Partition Coefficients (Kd) for this compound
| Soil Type | pH | Organic Matter (%) | Kd (L/kg) | Mobility Classification |
|---|---|---|---|---|
| Sandy Loam | 6.3 | 1.6 | Data not specified for 2,3,4-TCP alone, but grouped with 2,3,4,5-tetrachlorophenol (B165442) as slightly mobile. | Slightly Mobile |
Based on data from a batch equilibrium study. pops.int
Desorption, the release of the sorbed chemical back into the solution phase, is also a key factor. Hysteresis, where the desorption process does not follow the same path as sorption, has been observed for hydrophobic organic contaminants in soils and sediments. unl.pt
Volatilization and Atmospheric Cycling Considerations
Volatilization is the process by which a substance evaporates from a surface, such as soil or water, into the atmosphere. who.int For chlorophenols, volatilization is a significant pathway for their entry into the atmospheric compartment. cdc.govcdc.gov Mono- and dichlorophenols are generally more volatile than their more highly chlorinated counterparts. cdc.govcdc.gov
The cycling of chlorophenols between the atmosphere, soil, and water is a continuous process. tandfonline.com Atmospheric deposition, through rain and snow, can return these compounds to terrestrial and aquatic surfaces. who.int
Bioavailability and Potential for Trophic Transfer within Food Webs
The bioavailability of this compound, which is the fraction of the chemical that is available for uptake by organisms, is influenced by its partitioning behavior in the environment. Sorption to soil and sediment can reduce its bioavailability to organisms in those compartments. unl.pt
The potential for a chemical to bioaccumulate in organisms and be transferred through the food web (trophic transfer) is a key aspect of its environmental risk profile. For ionizable organic compounds like chlorophenols, bioaccumulation is a function of hydrophobicity and susceptibility to biotransformation. nih.gov
Studies have investigated the bioaccumulation of chlorophenols in aquatic organisms. nih.govacs.org The bioconcentration factor (BCF), which is the ratio of the chemical concentration in an organism to that in the surrounding water at steady state, is a common measure of bioaccumulation potential. For ionizable compounds, the BCF can be influenced by the pH of the water. nih.gov Research on this compound has shown how the bioconcentration in fish can vary with water pH. nih.gov While specific data on the trophic transfer of this compound is limited, the general principles of bioaccumulation of persistent organic pollutants in food webs apply. pops.int
Environmental Transformation and Degradation Pathways of 2,3,4 Trichlorophenol
Abiotic Transformation Mechanisms of 2,3,4-Trichlorophenol
Abiotic transformation involves non-biological processes, including photochemical reactions, oxidation by naturally occurring minerals, and hydrolysis. These mechanisms can significantly contribute to the natural attenuation of this compound in the environment.
Photochemical Degradation and Identification of Photolysis Products in Aqueous Media
Photochemical degradation, or photolysis, is a key abiotic process for the transformation of chlorophenols in aquatic environments. When exposed to ultraviolet (UV) radiation, such as from sunlight, this compound can undergo decomposition. Studies on the photochemical conversion of various chlorophenols have shown that these compounds are susceptible to degradation under illumination. nih.gov The process often involves the cleavage of carbon-chlorine bonds, leading to dechlorination, and the formation of various intermediates. researchgate.net
For instance, the photolysis of trichlorobenzenes, which are structurally related to trichlorophenols, in aqueous solutions can yield corresponding trichlorophenols through direct hydroxylation by hydroxyl radicals. eaht.org The photodecay of 2,4,6-trichlorophenol (B30397), a closely related isomer, under UV light at 253.7 nm has been shown to induce dechlorination, forming dichlorinated and monochlorinated intermediates, as well as phenol (B47542). researchgate.net In some cases, photolysis products of this compound did not appear to contribute to the combined toxic properties after partial degradation of the parent compound. nih.gov The specific photolysis products of this compound can include dichlorophenols, monochlorophenols, and potentially other hydroxylated and ring-cleavage products, depending on the reaction conditions such as pH and the presence of photosensitizers. researchgate.neteaht.org
Oxidative Transformation by Environmental Oxidants (e.g., Manganese Dioxide) and Reaction Kinetics
Manganese dioxide (MnO₂), a common mineral in soils and sediments, is a significant environmental oxidant capable of transforming phenolic compounds. acs.org The oxidative transformation of this compound by MnO₂ has been studied, revealing that the reaction kinetics are influenced by factors such as pH and the concentration of the oxidant. oup.comnih.gov
The transformation rate of this compound generally decreases as the solution pH increases. oup.comnih.gov The reaction involves an initial adsorption of the chlorophenol onto the MnO₂ surface, followed by an electron transfer that generates a phenoxy radical. nih.gov This process leads to the formation of various transformation products. Major products identified from the oxidation of this compound by MnO₂ include monomeric products, dimeric products like polychlorinated phenoxyphenols and chlorinated polyhydroxybiphenyls, and trimeric products. oup.comnih.gov The formation of these higher molecular weight products occurs through oxidative coupling reactions. acs.orgnih.gov
Table 1: Apparent Rate Constants for the Transformation of Trichlorophenols by MnO₂
| Compound | Apparent Rate Constant (k_obs, 1/h) |
|---|---|
| 2,4,6-Trichlorophenol | 0.626 |
| This compound | 0.049 |
| 2,4,5-Trichlorophenol (B144370) | 0.021 |
Data sourced from a study conducted at pH 4.12 with an initial MnO₂ concentration of 0.5 g/L. oup.com
Hydrolytic Stability and Pathways
Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. For many chlorinated aromatic compounds, hydrolysis is a very slow process under typical environmental pH and temperature conditions. This compound is noted to be a stable compound. While specific kinetic data for the hydrolysis of this compound is not widely reported, data for the related isomer 2,4,5-trichlorophenol indicates extreme resistance to hydrolysis, with a calculated half-life of over 8 million years. env.go.jp This suggests that hydrolysis is not a significant degradation pathway for this compound in the environment compared to photochemical and oxidative processes. Some industrial synthesis methods for trichlorophenols involve alkaline hydrolysis of tetrachlorobenzenes at high temperatures (225-300°C), conditions far from those found in the natural environment. google.com The stability of the carbon-chlorine bond on the aromatic ring contributes to this high hydrolytic stability.
Biotic Degradation Processes of this compound
Microorganisms play a crucial role in the breakdown of organic pollutants. Both aerobic and anaerobic bacteria have demonstrated the ability to degrade chlorophenols, although the specific pathways and efficiencies can vary significantly.
Aerobic Biodegradation Pathways and Microbial Community Dynamics
Under aerobic conditions, microorganisms utilize oxygen to break down organic compounds. The aerobic biodegradation of chlorophenols typically proceeds through hydroxylation, where a chlorine atom is replaced by a hydroxyl group, followed by ring cleavage. While much of the research has focused on the 2,4,6-TCP isomer, the findings provide insight into the potential mechanisms for 2,3,4-TCP degradation.
Microbial consortia, often sourced from activated sludge, have shown the capacity to degrade 2,4,6-trichlorophenol completely, using it as a sole source of carbon and energy. nih.gov The degradation often involves the formation of chlorohydroquinones. unimi.it Several bacterial genera have been identified as key players in the aerobic degradation of chlorophenols. These include Sphingomonas, Ralstonia, Cupriavidus, and Mycobacterium. mdpi.commdpi.com For example, a strain of Alcaligenes eutrophus (now Cupriavidus necator) was found to degrade 2,4,6-TCP, and a metabolite corresponding to the substitution of a chlorine atom with a hydroxyl group was identified. unimi.it The dynamics of the microbial community can be influenced by the presence of other easily degradable carbon sources, which can enhance the degradation of chlorophenols through co-metabolism. mdpi.comnih.gov The dominant phyla in such communities are often Proteobacteria and Firmicutes. mdpi.commdpi.comnih.gov
Table 2: Bacterial Genera Associated with Aerobic Degradation of Chlorophenols
| Genus | Associated Chlorophenol Isomer(s) | Reference |
|---|---|---|
| Sphingomonas | 2,4,6-TCP, 2,6-DCP, 2,3,4,6-TeCP, PCP | mdpi.com |
| Ralstonia | 2,4,6-TCP, Phenol, PCP, 4-CP | mdpi.com |
| Cupriavidus | 2,4,6-TCP | mdpi.com |
| Mycobacterium | Phenol, 4-CP, 2,4,6-TCP, 2,3,4,5-TeCP, PCP | mdpi.com |
| Alcaligenes | 2,4,6-TCP | unimi.it |
| Pseudomonas | 2-CP, 3-CP, 4-CP | oup.com |
Anaerobic Biodegradation Mechanisms and Associated Microorganisms
In the absence of oxygen, a different set of microbial communities and metabolic pathways are responsible for degradation. The primary mechanism for the anaerobic biodegradation of chlorophenols is reductive dechlorination, where a chlorine atom is removed and replaced by a hydrogen atom. unimi.itnih.gov This process sequentially removes chlorine atoms, reducing the toxicity of the compound.
Studies on anaerobic sludge granules have shown that biodegradation is often limited to the reductive dehalogenation of chlorine substituents at the ortho and meta positions. nih.gov For instance, the anaerobic degradation of 2,4,6-TCP has been shown to proceed through the formation of 2,4-dichlorophenol (B122985) and 4-chlorophenol (B41353). urjc.es The process can be carried out by specialized groups of bacteria. The genus Desulfitobacterium is a well-studied group of halorespiring bacteria capable of reductively dechlorinating chlorophenols. urjc.es Bioaugmentation with Desulfitobacterium strains has been shown to improve the efficiency of anaerobic reactors treating 2,4,6-TCP. urjc.es Other bacteria implicated in anaerobic dechlorination include Dechloromonas, Geobacter, and Desulfovibrio. nih.gov Ultimately, the process can lead to the formation of phenol, which may then be mineralized to methane (B114726) and carbon dioxide by other members of the anaerobic microbial community. unimi.it
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2,4,5-Trichlorophenol |
| 2,4,6-Trichlorophenol |
| 1,2,3,4-Tetrachlorobenzene |
| 2,4-Dichlorophenol |
| 4-Chlorophenol |
| 2-Chlorophenol |
| 3-Chlorophenol |
| 2,6-Dichlorophenol |
| Dichlorophenol |
| Monochlorophenol |
| Phenol |
| Polychlorinated phenoxyphenols |
| Chlorinated polyhydroxybiphenyls |
| Trichlorobenzenes |
| Chlorohydroquinones |
| Methane |
| Carbon dioxide |
| Hydroxyl radical |
| Manganese dioxide |
| Sodium hydroxide (B78521) |
| Hydrogen |
| Oxygen |
Isolation and Characterization of this compound-Degrading Microorganisms
The biodegradation of chlorophenols, including 2,3,4-TCP, is primarily driven by microorganisms capable of utilizing these compounds as a source of carbon and energy. Researchers have successfully isolated and identified various bacterial and fungal strains with the ability to degrade these recalcitrant molecules.
While specific studies focusing exclusively on the isolation of 2,3,4-TCP degraders are limited in the provided search results, the broader context of chlorophenol degradation points to several key genera. Genera such as Cupriavidus, Sphingomonas, and Mycobacterium are known to possess the capability to degrade a range of chlorophenols, including trichlorophenols. mdpi.com For instance, Cupriavidus necator JMP134 has been extensively studied for its ability to degrade 2,4,6-TCP and possesses the necessary genetic machinery for this process. nih.govasm.orgenvipath.org Similarly, Planococcus rifietoensis and Bacillus pumilus have been isolated from industrial sludge and have demonstrated the ability to degrade 2,4,6-TCP. jst.go.jp The white-rot fungus Phanerochaete chrysosporium is another well-documented degrader of various chlorophenols, including 2,4,6-TCP. nih.gov
The isolation of such microorganisms typically involves enrichment culture techniques, where soil or water samples from contaminated sites are cultured in a medium containing 2,3,4-TCP as the sole carbon source. This selective pressure encourages the growth of microbes that can metabolize the target compound. Subsequent purification and identification are carried out using standard microbiological and molecular techniques, such as 16S rRNA gene sequencing for bacteria.
Table 1: Examples of Chlorophenol-Degrading Microorganisms
| Microorganism | Type | Degraded Compound(s) | Reference |
| Cupriavidus necator JMP134 | Bacterium | 2,4,6-Trichlorophenol | nih.govasm.orgenvipath.org |
| Sphingomonas sp. | Bacterium | Polychlorophenols | nih.gov |
| Mycobacterium sp. | Bacterium | Chlorophenols | mdpi.com |
| Planococcus rifietoensis | Bacterium | 2,4,6-Trichlorophenol | jst.go.jp |
| Bacillus pumilus | Bacterium | 2,4,6-Trichlorophenol | jst.go.jp |
| Phanerochaete chrysosporium | Fungus | 2,4,6-Trichlorophenol | nih.gov |
| Herbaspirillum sp. K1 | Bacterium | 2,3,4,6-Tetrachlorophenol (B30399) | nih.gov |
| Nocardioides sp. K44 | Bacterium | 2,3,4,6-Tetrachlorophenol | nih.gov |
Elucidation of Metabolic Intermediates and Enzyme Systems Involved in Biodegradation
The biodegradation of 2,3,4-TCP proceeds through a series of enzymatic reactions, leading to the formation of various metabolic intermediates. While the specific pathway for 2,3,4-TCP is not fully detailed in the provided search results, the degradation of other trichlorophenol isomers, such as 2,4,6-TCP, provides a model for understanding the likely enzymatic steps.
The initial step in the aerobic bacterial degradation of 2,4,6-TCP often involves a monooxygenase enzyme. nih.govresearchgate.net This enzyme hydroxylates the phenol ring, leading to the formation of a dichlorinated hydroquinone. asm.orgresearchgate.net In the case of Cupriavidus necator JMP134, a flavin adenine (B156593) dinucleotide (FAD)-dependent 2,4,6-TCP monooxygenase (TcpA) catalyzes the conversion of 2,4,6-TCP to 2,6-dichloro-p-hydroquinone (2,6-DCHQ). nih.govasm.org This is followed by further hydroxylation to form 6-chlorohydroxyquinol (6-CHQ). nih.govasm.org
Subsequent steps involve ring cleavage by a dioxygenase, such as 6-chlorohydroxyquinol 1,2-dioxygenase (TcpC), which converts 6-CHQ to 2-chloromaleylacetate. nih.govasm.org A maleylacetate (B1240894) reductase (TcpD) then reduces this intermediate to maleylacetate, which can enter the central metabolic pathways of the cell. asm.org
In fungi like Phanerochaete chrysosporium, the degradation of 2,4,6-TCP is initiated by extracellular lignin-degrading enzymes, namely lignin (B12514952) peroxidase (LiP) and manganese peroxidase (MnP). nih.gov These peroxidases catalyze an oxidative dechlorination to produce 2,6-dichloro-1,4-benzoquinone. nih.gov This quinone is then reduced to 2,6-dichloro-1,4-dihydroxybenzene, which undergoes further reductive dechlorination and hydroxylation steps, eventually leading to ring cleavage. nih.gov
Table 2: Key Enzymes and Intermediates in Trichlorophenol Biodegradation
| Enzyme | Function | Intermediate(s) | Microorganism Example | Reference |
| 2,4,6-TCP Monooxygenase (TcpA) | Hydroxylation | 2,6-Dichlorohydroquinone, 6-Chlorohydroxyquinol | Cupriavidus necator JMP134 | nih.govasm.org |
| 6-Chlorohydroxyquinol 1,2-Dioxygenase (TcpC) | Ring Cleavage | 2-Chloromaleylacetate | Cupriavidus necator JMP134 | nih.govasm.org |
| Maleylacetate Reductase (TcpD) | Reduction | Maleylacetate | Cupriavidus necator JMP134 | asm.org |
| Lignin Peroxidase (LiP) | Oxidative Dechlorination | 2,6-Dichloro-1,4-benzoquinone | Phanerochaete chrysosporium | nih.gov |
| Manganese Peroxidase (MnP) | Oxidative Dechlorination | 2,6-Dichloro-1,4-benzoquinone | Phanerochaete chrysosporium | nih.gov |
Influence of Environmental Factors on Biodegradation Rates and Efficiency
pH: The optimal pH for the degradation of chlorophenols is generally around neutral (pH 7.0). eeer.org The transformation rates of some chlorophenols have been shown to decrease as the solution pH increases. oup.com
Temperature: Biodegradation rates of chlorophenols are typically highest at temperatures between 30°C and 37°C. eeer.org However, some microorganisms isolated from cold environments, such as boreal groundwater, can efficiently degrade polychlorophenols at lower temperatures, for instance, 8°C. nih.gov
Nutrient Availability: The presence of essential nutrients like nitrogen and phosphorus is crucial for microbial growth and activity. However, some studies have shown that supplemental carbon and nitrogen sources may not significantly affect the biodegradation of certain chlorophenols by indigenous microorganisms. eeer.org
Co-substrates: The presence of other organic compounds, known as co-substrates, can sometimes enhance the degradation of chlorophenols. For example, the degradation rate of 2,4,6-TCP by a mixed culture was found to be markedly higher in the presence of phenol or glutamate. unimi.it In contrast, the degradation of 2,3,4,6-tetrachlorophenol by Herbaspirillum sp. K1 was enhanced by yeast extract, malate, glutamate, pyruvate, peptone, and casitone. nih.gov
Oxygen: Oxygen is a critical factor for the aerobic degradation of chlorophenols. The degradation of chlorophenols is generally more effective under aerobic conditions than under anaerobic conditions. researchgate.net However, some bacteria can grow and degrade chlorophenols under microaerophilic (low oxygen) conditions. nih.gov
Formation and Fate of Transformation Products of this compound
Identification of Monomeric and Polymeric By-products
During the transformation of 2,3,4-TCP, both monomeric and polymeric by-products can be formed. In abiotic transformation processes, such as oxidation by manganese dioxide, monomeric products have been identified as major products of 2,3,4-TCP degradation. oup.com Additionally, dimeric and trimeric products are also formed. oup.com The formation of these polymeric products likely occurs through oxidative coupling reactions. oup.com
In the context of biodegradation, the metabolic intermediates discussed in section 3.2.4 are the primary monomeric by-products. These include dichlorinated hydroquinones and chlorohydroxyquinols. nih.govasm.org Further degradation leads to the formation of non-aromatic compounds like 2-chloromaleylacetate. nih.govasm.org
Comparative Toxicity and Environmental Impact of Transformation Products
The toxicity of the transformation products of 2,3,4-TCP can vary significantly from the parent compound. In some cases, the initial transformation products can be more toxic than the original chlorophenol. For example, some metabolites of pentachlorophenol (B1679276) have been shown to enhance its toxicity and carcinogenicity. nih.gov
The formation of polymeric by-products, such as dimers and trimers, can also have different environmental impacts compared to the parent compound. While these larger molecules may be less bioavailable, their long-term fate and potential for eventual breakdown and release of toxic monomers require further investigation.
Ecotoxicological Assessment and Environmental Risk of 2,3,4 Trichlorophenol
Acute Ecotoxicity of 2,3,4-Trichlorophenol to Aquatic Organisms
Specific, reliable data on the acute toxicity of this compound to key aquatic indicator species is not available in the reviewed literature.
Effects on Fish Species and Associated Endpoints
No studies reporting acute toxicity values, such as the median lethal concentration (LC50), for any fish species exposed to this compound were identified.
Toxicity to Aquatic Invertebrates (e.g., Daphnia)
Information regarding the acute toxicity of this compound to aquatic invertebrates like Daphnia magna, including median effective concentration (EC50) values, could not be located.
Impact on Algal Growth and Photosynthetic Efficiency
There is a lack of available research detailing the effects of this compound on algal growth or its specific impacts on photosynthetic processes.
Chronic Ecotoxicity and Sublethal Effects of this compound
Data concerning the long-term effects of exposure to this compound are also not present in the available scientific literature.
Reproductive and Developmental Toxicity in Aquatic Fauna
No studies were found that investigated the potential for this compound to cause reproductive or developmental harm in fish or other aquatic animals.
Physiological and Behavioral Alterations in Exposed Organisms
Research documenting specific sublethal physiological or behavioral changes in aquatic organisms as a result of exposure to this compound is not available.
Toxicological Research and Human Health Implications of 2,3,4 Trichlorophenol Exposure
General Toxicological Profile of Chlorophenols and Isomer-Specific Considerations
Chlorophenols are a group of chemicals characterized by a phenol (B47542) ring substituted with one to five chlorine atoms. cdc.gov In total, there are 19 different chlorophenol isomers. cdc.gov The toxicity of these compounds is generally proportional to the degree of chlorination, and their effects can vary based on the specific position of the chlorine atoms on the phenol ring. cdc.govcanada.ca
The liver is a well-established target of chlorophenol toxicity in laboratory animals, with observed effects including increased liver weight, cellular hypertrophy, and necrosis. cdc.gov Other sensitive targets of chlorophenol exposure in animal studies include the central nervous system, the reproductive system, the immune system, and body weight. cdc.govnih.gov For instance, the liver and kidneys are the primary targets for 2,4,5-trichlorophenol (B144370), while the liver, reproductive system, and immune system are most sensitive to 2,4,6-trichlorophenol (B30397) exposure. cdc.gov The central nervous system is particularly affected by exposure to 2-chlorophenol and 4-chlorophenol (B41353). cdc.gov Thermal and chemical degradation of chlorophenols can lead to the formation of more harmful substances, such as polychlorinated dibenzo-p-dioxins and furans, which pose significant public health risks. nih.govinchem.org
Toxicological Studies of 2,3,4-Trichlorophenol in in vivo Animal Models
Comprehensive toxicological data for this compound from in vivo animal studies are notably scarce. According to the Agency for Toxic Substances and Disease Registry (ATSDR), no information was located on the health effects of this compound in animals following inhalation, oral, or dermal exposure, apart from acute lethality data. nih.gov The lack of specific studies for this isomer means that its toxicological profile must often be inferred from data on other trichlorophenol isomers and the general class of chlorophenols. nih.gov
Genotoxicity and Mutagenicity Evaluations of this compound (or closely related TCPs)
The genotoxic potential of chlorophenols, which refers to their ability to damage DNA, has been evaluated for several isomers. Exposure to chlorinated compounds can result in DNA damage, such as single or double-strand breaks. nih.gov
For this compound specifically, genetic toxicology studies have been conducted. In Salmonella typhimurium mutagenicity tests (Ames test), this compound was reported to be non-mutagenic. nih.gov However, evaluations in Chinese Hamster Ovary (CHO) cells showed different results; a cytogenetic study found that this compound did cause chromosome aberrations but did not induce sister chromatid exchange. nih.gov
Studies on closely related trichlorophenols provide additional context. For 2,4,5-trichlorophenol, genotoxicity findings were mixed in reverse mutation assays using S. typhimurium, but positive results were observed in the Umu test system, which detects error-prone DNA repair. ornl.gov For 2,4,6-trichlorophenol, predominantly negative results have been found in studies of mutagenicity, suggesting it may induce cancer through mechanisms other than direct gene mutation. cdc.gov
| Compound | Test System | Result |
| This compound | Salmonella/E.coli Mutagenicity Test (Ames Test) | Negative |
| This compound | Chinese Hamster Ovary (CHO) Cell Chromosome Aberrations Test | Positive |
| This compound | Chinese Hamster Ovary (CHO) Cell Sister Chromatid Exchange Test | Negative |
| 2,4,5-Trichlorophenol | Salmonella typhimurium Reverse Mutation Assay | Mixed |
| 2,4,5-Trichlorophenol | Umu Test System (S. typhimurium) | Positive |
| 2,4,6-Trichlorophenol | General Mutagenicity Studies | Predominantly Negative |
Carcinogenicity Assessment and Classification of Chlorophenols, with Relevance to this compound
The carcinogenic potential of chlorophenols has been a subject of significant investigation, although data for many specific isomers, including this compound, remain limited. The International Agency for Research on Cancer (IARC) has classified polychlorophenols as a group as "possibly carcinogenic to humans" (Group 2B). nih.govinchem.org
Much of the specific evidence comes from studies of 2,4,6-trichlorophenol. Long-term carcinogenesis bioassays in animal models found that dietary administration of 2,4,6-TCP was carcinogenic. canada.caepa.gov It induced lymphomas or leukemias in male rats and hepatocellular carcinomas or adenomas in mice of both sexes. canada.caepa.govnih.gov Based on sufficient evidence in animal studies, the U.S. Environmental Protection Agency (EPA) has classified 2,4,6-trichlorophenol as a Group B2 carcinogen, meaning it is a probable human carcinogen. nih.govwikipedia.orgepa.gov IARC also classifies 2,4,6-TCP individually as "possibly carcinogenic to humans" (Group 2B), and the National Toxicology Program (NTP) has concluded it is "reasonably anticipated to be a human carcinogen." cdc.govnih.gov
In contrast, a chronic cancer bioassay of 2,4-dichlorophenol (B122985) (2,4-DCP) did not find an increase in cancer incidence in rats or mice. nih.gov For this compound specifically, as with many other chlorophenol isomers, adequate testing for potential carcinogenicity has not been conducted. nih.govcdc.gov
| Agency | Compound/Group | Classification | Basis |
| IARC | Polychlorophenols (as a group) | Group 2B (Possibly carcinogenic to humans) | General evidence for the class of compounds. |
| IARC | 2,4,6-Trichlorophenol | Group 2B (Possibly carcinogenic to humans) | Sufficient evidence in experimental animals. |
| U.S. EPA | 2,4,6-Trichlorophenol | Group B2 (Probable human carcinogen) | Sufficient evidence from animal studies (lymphomas, leukemia, liver cancer). |
| NTP | 2,4,6-Trichlorophenol | Reasonably anticipated to be a human carcinogen | Sufficient evidence of carcinogenicity in animals. |
| IARC | 2,4,5-Trichlorophenol | Not adequately tested | Insufficient data for evaluation. |
| Various | This compound | Not adequately tested | Lack of specific carcinogenicity bioassays. |
Neurotoxicity and Immunotoxicity Studies (from related chlorophenols)
While specific studies on the neurotoxicity and immunotoxicity of this compound are lacking, research on related chlorophenols provides insight into potential effects.
Neurotoxicity: Neurological effects are a known consequence of exposure to several chlorophenols. nih.gov Studies in animals exposed orally or dermally to compounds like 4-chlorophenol, 2,4-dichlorophenol, and various tetrachlorophenols have identified clinical signs of neurotoxicity. nih.govnih.gov These signs include lethargy, tremors, convulsions, and central nervous system depression. nih.govcdc.gov
Immunotoxicity: The immune system is another target for certain chlorophenols. cdc.gov Of the isomers tested for sensitive measures of immunotoxicity (2-chlorophenol, 2,4-dichlorophenol, and 2,4,6-trichlorophenol), only 2,4-DCP showed clear evidence of adverse effects. nih.govcdc.gov In rats, exposure to 2,4-DCP resulted in a decreased delayed-type hypersensitivity response, indicating an effect on cell-mediated immunity. nih.gov Increased lymphocyte responses have also been observed in patients with high levels of pentachlorophenol (B1679276) in their blood. nih.gov
Metabolic Fate and Biotransformation of Chlorophenols in Biological Systems
Upon absorption into the body via ingestion, inhalation, or dermal contact, chlorophenols are distributed to various tissues, with the highest concentrations typically found in the liver and kidney. canada.ca The primary metabolic pathway for chlorophenols is conjugation in the liver. canada.ca They are bound to glucuronic acid or sulfate (B86663) to form water-soluble conjugates. canada.cacdc.gov
These conjugated metabolites are then rapidly eliminated from the body, primarily through urine. canada.cacdc.gov For example, in sawmill workers exposed to a mix of chlorophenols, the absorbed compounds were almost entirely excreted in the urine as conjugated metabolites, predominantly sulfate conjugates. cdc.gov This rapid metabolism and excretion generally prevent significant bioaccumulation of the parent compounds in the body. However, reactive intermediates, such as semiquinone and quinone metabolites, can be formed during biotransformation, and these short-lived but reactive compounds have the potential to be toxic. cdc.gov
Epidemiological Studies and Human Exposure Assessment (general chlorophenols)
Human exposure to chlorophenols can occur in both occupational and general environmental settings. cdc.gov Occupational exposure is common in industries involved in the production of chlorophenols, phenoxy herbicides, pesticides, and in wood treatment applications. nih.govinchem.org For the general population, the main routes of exposure are the ingestion of contaminated food and drinking water and the inhalation of contaminated air. cdc.govnih.gov Chlorophenols can be formed during the chlorination of water for disinfection. nih.gov
Epidemiological studies of workers occupationally exposed to chlorophenols have suggested potential associations with certain types of cancer. nih.gov However, these studies are often confounded by simultaneous exposure to other chemicals, including phenoxy herbicides and highly toxic dioxin contaminants, making it difficult to attribute the observed health effects solely to chlorophenols. nih.govnih.gov Some case-control and cohort studies have found statistically significant associations between chlorophenol exposure and an increased risk of soft-tissue sarcoma, non-Hodgkin's lymphoma, and cancers of the lung, nasal, and nasopharyngeal regions. inchem.org
Human exposure assessment can be conducted by measuring chlorophenol concentrations in urine. cdc.gov However, urinary chlorophenols are not exclusively biomarkers for direct chlorophenol exposure, as they can also be metabolites of other chlorinated compounds like chlorinated benzenes. cdc.govnih.gov This lack of specificity complicates the interpretation of data from epidemiological studies that rely on urinary measurements. cdc.gov
Remediation and Treatment Technologies for 2,3,4 Trichlorophenol Contamination
Physicochemical Treatment Methods for 2,3,4-Trichlorophenol Removal
Physicochemical treatments are a broad category of methods that utilize physical and chemical phenomena to treat contaminated water. For chlorophenols, these techniques are often preferred over biological treatments, which can be inefficient due to the toxicity of these compounds to microorganisms. mdpi.com This section details the application of adsorption technologies and various advanced oxidation processes for the remediation of water contaminated with this compound and its isomers.
Adsorption is a widely used, cost-effective, and simple method for removing organic pollutants from water. bibliotekanauki.pl The process involves the accumulation of the pollutant (adsorbate) onto the surface of a solid material (adsorbent).
Activated Carbon: Activated carbon is a highly effective and commonly used adsorbent due to its large surface area and porous structure. bibliotekanauki.pl Studies have investigated the adsorption of this compound on activated carbons derived from polymers like poly(ethylene terephthalate) (APET) and polyacrylonitrile (B21495) (APAN). acs.org The adsorption mechanism is influenced by the pH of the solution and the pKa of the phenol (B47542), which affects the surface chemistry of the carbon. researchgate.net For this compound, the triple chlorine substitution leads to significantly stronger interactions with the carbon surface compared to phenol. researchgate.net The adsorption isotherms, which describe the equilibrium between the adsorbate on the solid and in the solution, can be modeled by equations like the Langmuir-Freundlich model to characterize the process on heterogeneous surfaces. acs.org
Research on the related isomer, 2,4,6-Trichlorophenol (B30397) (2,4,6-TCP), using activated carbon derived from nut shells showed a removal efficiency of 91.5% under optimal conditions (0.20 g/L dosage, 130 min adsorption time, 25 °C). ncsu.edu The process was found to be spontaneous and exothermic, fitting well with a pseudo-second-order kinetic model and the Freundlich adsorption isotherm model. ncsu.edu
| Adsorbent | Trichlorophenol Isomer | Key Findings | Source |
|---|---|---|---|
| Polymer-based Activated Carbons (APET, APAN) | This compound | Adsorption is pH-dependent; triple chlorine substitution enhances interaction strength compared to phenol. | acs.orgresearchgate.net |
| Nut Shell Activated Carbon | 2,4,6-Trichlorophenol | Optimal removal of 91.5% achieved; process is exothermic and follows pseudo-second-order kinetics. | ncsu.edu |
| Flamboyant Pod Bark Activated Carbon | 2,4,6-Trichlorophenol | Maximum adsorption capacity of 37.64 mg/g. | dergipark.org.tr |
Agricultural Wastes: The high cost of commercial activated carbon has driven research into low-cost, non-conventional adsorbents, particularly agricultural wastes. bibliotekanauki.pl These materials are attractive because they are cheap, readily available, and can potentially be disposed of in an environmentally friendly manner. bibliotekanauki.pl
Various agricultural by-products have shown potential for the removal of 2,4,6-TCP. These include:
Pine Cone Biomass: Untreated pine cone powder demonstrated a high biosorption capacity of 243.90 mg/g for 2,4,6-TCP, which is superior to many other agro-waste materials. mdpi.com
Sunflower Seed Hulls, Pumpkin Seed Shells, Walnut Shells, and Peanut Shells: These materials have been studied as low-cost adsorbents for 2,4,6-TCP. bibliotekanauki.pl The adsorption was found to be pH-dependent and followed pseudo-second-order kinetics. bibliotekanauki.pl Increasing the adsorbent dosage from 5 to 25 g/dm³ significantly increased the percentage of TCP adsorbed. bibliotekanauki.pl
Coir Pith: Carbon produced from coir pith, an agricultural by-product, has also been investigated for the adsorption of 2,4,6-TCP. researchgate.net
| Adsorbent | Adsorption Capacity (mg/g) | Source |
|---|---|---|
| Untreated Pine Cone Biomass | 243.90 | mdpi.com |
| Acacia leucocephala Bark | Data not specified | mdpi.com |
| Pine Bark Powder | Data not specified | mdpi.com |
| Oil Palm Empty Fruit Bunch Activated Carbon | 22.2 | dergipark.org.tr |
Advanced Oxidation Processes (AOPs) are a set of treatment methods based on the generation of highly reactive and non-selective chemical species, primarily the hydroxyl radical (•OH), to oxidize and mineralize persistent organic pollutants into less harmful substances like CO₂, H₂O, and inorganic ions. mdpi.combioline.org.brresearchgate.net AOPs are considered a highly effective alternative for destroying recalcitrant compounds like trichlorophenols. mdpi.combioline.org.br
Heterogeneous photocatalysis involves the use of a semiconductor material that, upon irradiation with light of sufficient energy, generates electron-hole pairs. These charge carriers can then react with water or oxygen to produce reactive oxygen species, including hydroxyl radicals, which degrade the target pollutant.
Titanium Dioxide (TiO₂): TiO₂ is one of the most extensively studied photocatalysts due to its high stability, non-toxicity, and low cost. iaamonline.org Research on 2,4,6-TCP degradation has shown that doping TiO₂ with carbon can enhance its photocatalytic activity under visible light. iaamonline.org Nano-sized carbon-doped TiO₂ prepared at 300°C showed superior performance, with optimal conditions being a catalyst amount of 1.0 g/L for a 20 mg/L TCP solution. iaamonline.org However, in some studies, the degradation efficiency of standard TiO₂ (P25) for 2,4,6-TCP was found to be relatively low (18%) compared to other novel photocatalysts. mdpi.com
Magnesium Ferrite (MgFe₂O₄): Mixed metal oxides derived from layered double hydroxides (LDHs) have emerged as promising photocatalysts. mdpi.com For instance, MgO–MgFe₂O₄ derived from Mg/Fe LDHs exhibited excellent photocatalytic activity for the degradation of 2,4,6-TCP. mdpi.com Under UV irradiation, these materials achieved a degradation efficiency of up to 93% and mineralization of 82%, significantly outperforming TiO₂-P25. mdpi.com The high efficiency is attributed to the unique structure of the mixed oxides. mdpi.com
| Photocatalyst | Light Source | Degradation Efficiency | Mineralization | Source |
|---|---|---|---|---|
| MgO–MgFe₂O₄ | UV | 93% | 82% | mdpi.comresearchgate.net |
| TiO₂-P25 | UV | 18% | 29% | mdpi.com |
| Carbon-doped TiO₂ | Visible Light | Optimized for 20 mg/L solution | Not specified | iaamonline.org |
| Natural Hematite modified with Zirconium Oxychloride (NHZr) | UV (254 nm) | 96% | Not specified | scispace.com |
The Fenton process involves the reaction between hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) under acidic conditions to generate hydroxyl radicals. bioline.org.brnih.gov The photo-Fenton process enhances this reaction by using UV or visible light, which facilitates the regeneration of Fe²⁺ from Fe³⁺, thereby accelerating the degradation process. researchgate.netresearchgate.net
Studies on 2,4,6-TCP have demonstrated the high efficacy of these methods. In one study, the conventional Fenton process degraded over 99% of 2,4,6-TCP within 10 minutes at pH 3, with H₂O₂ and Fe²⁺ concentrations of 1.8 mM and 0.6 mM, respectively. bioline.org.br However, complete mineralization (conversion to CO₂) was low, with only a 37% reduction in Chemical Oxygen Demand (COD) after 1 hour. bioline.org.br
A comparative study of different AOPs found that the UV/Fenton process was the most effective for degrading 2,4,6-TCP, achieving 90% removal under optimal conditions (pH 3, 5 ppm Fe²⁺, and 100 ppm H₂O₂ for an initial 100 ppm of 2,4,6-TCP). researchgate.net The degradation rate for 2,4,6-TCP followed the order: UV/Fenton > UV/TiO₂ > UV/H₂O₂ > Fenton > UV. researchgate.net The use of granular ferric hydroxide (B78521) (GFH) as a heterogeneous photo-Fenton catalyst has also been shown to be effective for the degradation of phenol and TCP, with the reaction obeying pseudo-first-order kinetics. bioline.org.br
AOPs based on sulfate (B86663) radicals (SO₄•⁻) are gaining attention as an alternative to hydroxyl radical-based systems. mdpi.com Sulfate radicals have a high redox potential, a longer half-life, and can be effective over a wider pH range compared to hydroxyl radicals. mdpi.comnih.gov These radicals are typically generated by activating persulfate (PS) or peroxymonosulfate (B1194676) (PMS) with energy (e.g., UV light) or catalysts (e.g., transition metals like cobalt). nih.govresearchgate.net
The degradation of 2,4,6-TCP by a Co(II)-mediated activation of PMS has been investigated. researchgate.net While effective, this system was found to potentially form new, more highly chlorinated by-products. researchgate.net Another study compared the activation of PMS, H₂O₂, and PS by zero-valent iron (ZVI) for 2,4,6-TCP degradation. nih.gov The efficiency followed the order H₂O₂ ≥ PMS > PS, with optimal conditions at an initial pH of 3.2. nih.gov A UV/PS system was also found to efficiently remove both algae and 2,4,6-TCP simultaneously, with sulfate radical oxidation and direct UV photolysis being the key degradation pathways for TCP. nih.gov
Ozonation involves the use of ozone (O₃), a powerful oxidant, to break down organic pollutants. ikm.org.my The process can occur through direct reaction with ozone molecules or indirect reaction with hydroxyl radicals formed from ozone decomposition, especially at higher pH. ikm.org.my The peroxone process combines ozone with hydrogen peroxide (O₃/H₂O₂), which accelerates the decomposition of ozone to form more hydroxyl radicals, often leading to enhanced mineralization. researchgate.netnih.gov
| Process | Key Conditions | Degradation Efficiency | Remarks | Source |
|---|---|---|---|---|
| Ozonation | 10 ppm initial TCP, pH 10 | 100% in 25 min | Degradation best under alkaline conditions. Partial mineralization (42% COD reduction). | ikm.org.my |
| Ozonation | pH 7.5, 15 mM ozone consumption | 90% in 10 min | Released ~2 moles of Cl⁻ per mole of TCP. | nih.gov |
| Peroxone (O₃/H₂O₂) | pH 7.5 | No significant increase in TCP degradation rate | Increased dechlorination to 2.7 moles of Cl⁻ per mole of TCP. | nih.gov |
Electrochemical Degradation Techniques
Electrochemical degradation offers a promising approach for the treatment of wastewater containing chlorophenols. These techniques utilize electrochemical reactions to break down persistent organic pollutants into less harmful substances.
Research has demonstrated the effectiveness of various electrochemical methods for the degradation of trichlorophenols. For instance, the indirect electrochemical oxidation of a series of chlorophenols, including 2,4,6-trichlorophenol, has been studied. epa.gov This process involves the generation of Fenton's reagent through the electrochemical reduction of oxygen to hydrogen peroxide in the presence of ferrous ions. epa.gov The degradation rates of different trichlorophenols were found to be dependent on the position of the chlorine atoms on the benzene (B151609) ring, with the degradation order being: 2,3,5-trichlorophenol (B165520) > 2,3,6-trichlorophenol (B165527) > 2,4,5-trichlorophenol (B144370) > 2,4,6-trichlorophenol. epa.gov The primary reaction pathways identified were hydroxyl radical attack (hydroxylation) and dechlorination. epa.gov
The choice of electrode material is a critical factor in the efficiency of electrochemical degradation. Studies have shown that a three-electrode system with a Pd/Ni foam electrode can achieve a 93.08% conversion of 2,4,6-TCP. tandfonline.com In another study, the combination of electrolysis with hydrochar was found to enhance the degradation of 2,4-dichlorophenol (B122985), a related compound, with the highest removal efficiency of approximately 76% achieved using hydrochar in the anode area with a proton exchange membrane under 9 V. bohrium.com The primary mechanism was attributed to the generation of reactive oxygen species (ROS), with the hydroxyl radical (•OH) playing a dominant role. bohrium.com
A comparison of different electrode materials in a batch reactor for the degradation of other chlorophenols like triclosan (B1682465) and 2,4-dichlorophenol showed that a Ti/MMO anode achieved high degradation rates. researchgate.net
Table 1: Electrochemical Degradation of Trichlorophenols
Membrane Separation Technologies
Membrane separation technologies offer a physical barrier approach to remove contaminants like this compound from water. These technologies are gaining importance in water treatment due to their potential for high selectivity and efficiency.
Direct Contact Membrane Distillation (DCMD) has been evaluated for the removal of phenolic compounds, including this compound, from surface water. researchgate.net In one study, DCMD demonstrated retention rates of over 80% for this compound. researchgate.net The permeate flux in DCMD showed a slight decay over time, and it was recommended to operate with a recovery rate below 63% to prevent fouling. researchgate.net Despite the flux decay, the permeate conductivity remained constant, indicating the absence of ionic impurities. researchgate.net
Other membrane technologies such as reverse osmosis are considered mature for the retention of phenols, while membrane distillation is an emerging technology with great potential. nih.gov Advances in membrane technology, including the development of new materials and methods like photocatalytic membranes and pervaporation, aim to improve selectivity and resistance to fouling, thereby expanding their application in water treatment. researchgate.net
Table 2: Performance of Direct Contact Membrane Distillation (DCMD) for this compound Removal
Biological Remediation Strategies for this compound Contamination
Biological remediation, or bioremediation, utilizes living organisms, primarily microorganisms and plants, to degrade or remove contaminants from the environment. This approach is often considered a cost-effective and environmentally friendly alternative to traditional physicochemical methods.
Bioremediation in Contaminated Soils and Water Systems
Microorganisms have shown significant potential for the degradation of trichlorophenols in both soil and water. Indigenous microbial communities in soil can possess an intrinsic capacity to degrade these pollutants. For instance, a forest soil, previously unexposed to 2,4,6-trichlorophenol, was able to degrade more than 90% of the pollutant when spiked at 50 ppm, and about 50% at concentrations as high as 5,000 ppm after 30 days of incubation. nih.gov
Fungi, such as Clitocybe maxima, have also been investigated for their ability to remediate soils co-contaminated with heavy metals and 2,4,5-trichlorophenol. psu.edu In pot experiments, the presence of C. maxima significantly enhanced the dissipation of 2,4,5-TCP, with removal ratios ranging from 82.6% to 90.9%. psu.edu This degradation was associated with the production of enzymes like manganese peroxidase and dehydrogenase. psu.edu
In aquatic systems, sequencing batch reactors (SBRs) with a rotating biological bed operated under sequential anaerobic-aerobic conditions have been effective in biodegrading 2,4,6-trichlorophenol. frontiersin.org This hybrid process achieved nearly 100% removal of 2,4,6-TCP at a concentration of 430 mg/L with a hydraulic retention time of 6 hours. frontiersin.org The sequential anaerobic-aerobic operation is considered a suitable process for the decomposition of resistant chlorinated aromatic compounds. frontiersin.org
Bioaugmentation and Biostimulation Approaches
Bioaugmentation, the introduction of specific microbial strains with desired degradation capabilities, can enhance the remediation of sites contaminated with trichlorophenols. Several bacterial strains have been identified as efficient degraders of these compounds.
A strain of Alcaligenes eutrophus TCP was found to completely degrade 2,4,6-TCP with stoichiometric release of chloride ions. nih.govunimi.it When used to inoculate soil microcosms, this specialized organism was effective in degrading 2,4,6-TCP in a short period. nih.govunimi.it
The genus Desulfitobacterium is another group of bacteria known for its halorespiring capabilities, making it a candidate for the bioaugmentation of anaerobic systems treating chlorinated phenols. urjc.es Studies on the anaerobic biodegradation of 2,4,6-TCP in expanded granular sludge bed (EGSB) reactors have been conducted with and without bioaugmentation with Desulfitobacterium strains. urjc.es While the main dechlorination pathway involved the formation of 4-chlorophenol (B41353) and 2,4-dichlorophenol, the bioaugmentation did not always significantly improve the dechlorination kinetics compared to a well-acclimated control sludge. urjc.esurjc.es However, in a fluidized bed biofilm reactor (FBBR), the proportion of D. chlororespirans increased at higher 2,4,6-TCP loading rates, suggesting its ability to withstand the toxicity of the compound better than D. hafniense. urjc.es
Table 3: Bioaugmentation for Trichlorophenol Degradation
Phytoremediation Potential for this compound
Phytoremediation is an emerging technology that uses plants to remove, degrade, or contain environmental contaminants. For compounds like trichlorophenols, which have a hydroxyl group, direct Phase II metabolism in plants is a feasible detoxification pathway.
Transgenic Arabidopsis thaliana overexpressing a UDP-glc-dependent glycosyltransferase (UGT) from Populus, specifically PtUGT72B1, have shown significantly enhanced tolerance to 2,4,5-TCP and 2,4,6-TCP. nih.govresearchgate.netacs.org These transgenic plants also exhibited a much higher capacity to remove TCP from their growth media, indicating that overexpressing this enzyme can be an efficient method for the phytoremoval and degradation of TCP. nih.govresearchgate.net
Another approach involves the use of plants that secrete enzymes capable of degrading pollutants outside the plant cells, a concept known as ex planta phytoremediation. Transgenic Arabidopsis thaliana overexpressing a secretory laccase from cotton (Gossypium arboreum) exhibited enhanced resistance to TCP. sippe.ac.cn This system offers the advantage of detoxifying the immediate root surroundings without the plant cells being directly exposed to the pollutant. sippe.ac.cn
Studies with aquatic plants from the Lemnaceae family (Lemna minor, Lemna gibba, and Landoltia punctata) have also shown potential for phytoremediation. nih.gov These species exhibited increased peroxidase activity in response to 2,4,6-TCP exposure. nih.gov Notably, Landoltia punctata showed an induction of peroxidase activity at TCP concentrations that did not significantly inhibit its growth, suggesting its potential for use in sustainable, peroxidase-mediated phytoremediation systems. nih.gov
Integrated and Hybrid Remediation Systems for Enhanced this compound Removal
Combining different remediation technologies into integrated or hybrid systems can often lead to more efficient and complete removal of recalcitrant pollutants like this compound. These systems aim to leverage the strengths of each individual technology while mitigating their limitations.
A hybrid system combining hydrodynamic cavitation (HC) with advanced oxidation processes (AOPs) such as ozonation (O₃) and hydrogen peroxide (H₂O₂) has been investigated for the degradation of 2,4,6-trichlorophenol. nih.govresearchgate.net The combination of HC + O₃ + H₂O₂ was found to be the most effective approach, achieving 100% degradation of 2,4,6-TCP, a 95.6% reduction in Total Organic Carbon (TOC), and an 80.9% reduction in Chemical Oxygen Demand (COD). nih.govresearchgate.net This demonstrates a significant synergistic effect compared to the individual processes or simpler combinations.
Another two-stage approach involved the use of pulse electric discharge (PED) followed by biological degradation with an acclimated activated sludge consortium for the treatment of 2,4,5-trichlorophenol and 2,3,5,6-tetrachlorophenol (B165523). nih.gov The initial PED treatment converted a significant portion of the parent compounds into more biodegradable intermediates. nih.gov The subsequent biological treatment was then able to mineralize the remaining parent compound and its byproducts. nih.gov This combined approach resulted in a 2.3-fold increase in the concentration of 2,4,5-TCP that could be degraded compared to the bacterial treatment alone. nih.gov
Table 4: Performance of Hybrid Remediation Systems for Trichlorophenol Degradation
Coupled Photocatalysis and Biodegradation Systems
The integration of photocatalysis and biodegradation presents a promising approach for the complete mineralization of recalcitrant organic pollutants like chlorophenols. This coupled system leverages the strengths of both processes: photocatalysis initiates the degradation of complex, toxic compounds into simpler, more biodegradable intermediates, which are then completely mineralized by microorganisms.
In these systems, a photocatalyst, most commonly titanium dioxide (TiO2), is activated by UV light to generate highly reactive hydroxyl radicals. nih.goviwaponline.com These radicals attack the this compound molecule, leading to its partial or complete degradation. Research has shown that intimately coupling photocatalysis and biodegradation in a single reactor can be more effective than sequential treatment. nih.gov This intimate coupling allows for the immediate transfer of photocatalytic byproducts to the biodegrading microorganisms, preventing the accumulation of potentially inhibitory intermediates.
Studies on similar compounds like 2,4,6-trichlorophenol have demonstrated that this integrated approach leads to faster removal rates and higher mineralization efficiencies compared to either process alone. nih.gov The photocatalytic pretreatment reduces the toxicity of the chlorophenol, making it more amenable to microbial attack. nih.gov The subsequent biodegradation then ensures the complete breakdown of the organic carbon to carbon dioxide and water. The composition of the effluent from the photocatalytic stage significantly influences the performance of the subsequent biological treatment. nih.govresearchgate.net
Table 1: Research Findings on Coupled Photocatalysis and Biodegradation of Chlorophenols
| Initial Compound | System Type | Key Findings | Reference |
| 2,4,6-Trichlorophenol | Integrated photocatalytic-biological reactor (IPBR) with TiO2 | Intimately coupled system was faster than photocatalysis or biodegradation alone. Achieved 95% COD removal when phenol was added as a co-substrate. | nih.gov |
| 2,4,5-Trichlorophenol | TiO2-coated biofilm carrier in a circulating-bed biofilm reactor | Strong adsorption of the compound to the carrier enhanced biodegradation by reducing toxicity. | acs.org |
| 2,4,5-Trichlorophenol | Sequentially coupled photocatalytic reactor and bioreactors | The characteristics of the photocatalytic effluent significantly impacted the performance and microbial diversity of the bioreactors. | nih.govresearchgate.net |
| 2,4,6-Trichlorophenol | Nano-TiO2 under UV and solar irradiation | Complete degradation was achieved within 210 minutes with an optimized dose of nano-TiO2 under UV light. Solar photocatalysis was identified as a cost-effective option. | iwaponline.com |
Electrokinetic Remediation Combined with Permeable Reactive Barriers
Electrokinetic (EK) remediation is an in-situ technology that uses a low-level direct current to move contaminants in soil and groundwater. researchgate.netbohrium.comnih.gov This method is particularly effective for low-permeability soils where other remediation techniques may be less efficient. researchgate.net When combined with a permeable reactive barrier (PRB), the efficacy of EK for treating chlorophenol contamination can be significantly enhanced. researchgate.net
A PRB is a zone of reactive material installed perpendicular to the flow of contaminated groundwater. tandfonline.comfrtr.gov As the contaminated water passes through the barrier, the pollutants are degraded, sorbed, or precipitated. researchgate.net In the context of this compound remediation, the electrokinetic process mobilizes the contaminant towards the PRB. The barrier can be composed of various materials, such as zero-valent iron (ZVI) or granular activated carbon (GAC), which can degrade or adsorb the chlorophenol. frtr.govnih.gov
Table 2: Research Findings on Electrokinetic Remediation with Permeable Reactive Barriers for Chlorophenols
| Contaminant | Remediation System | Key Findings | Reference |
| 2,4,6-Trichlorophenol | Electrokinetic soil flushing with a granular activated carbon PRB | Achieved over 80% removal from spiked clay soils in one week with energy consumption below 200 kWh m⁻³. | acs.org |
| Phenanthrene and 2,4,6-Trichlorophenol | Surfactant-enhanced electrokinetics with a zero-valent iron/activated carbon PRB | The addition of rhamnolipid biosurfactant significantly improved the removal of both contaminants. Catholyte acidification also enhanced removal. | nih.gov |
| 3-Chlorophenol | Permeable reactive bio-barrier with Pseudomonas putida | Efficient biodegradation (72-76% transformation) was observed, demonstrating the potential of bio-barriers. | tandfonline.comnih.gov |
| 2,4-Dichlorophenol | Electrokinetic delivery of persulfate | The addition of sodium persulfate at the cathode resulted in a 26% removal of the contaminant, primarily due to degradation by the persulfate. | nih.gov |
Sequential Anaerobic-Aerobic Treatment Processes
Sequential anaerobic-aerobic treatment is a biological process that leverages the metabolic capabilities of different microbial communities to achieve complete degradation of chlorinated phenols. frontiersin.orgnih.govfrontiersin.org This two-stage process is particularly effective for highly chlorinated compounds like this compound.
In the initial anaerobic stage, reductive dechlorination occurs, where chlorine atoms are removed from the phenol ring. nih.govtandfonline.com This process reduces the toxicity of the compound and transforms it into less chlorinated intermediates, such as dichlorophenols and monochlorophenols. nih.govoup.com Anaerobic sludge granules have been shown to be effective in this dechlorination step. nih.gov
The effluent from the anaerobic stage, containing the less chlorinated and more biodegradable intermediates, is then transferred to an aerobic stage. In the presence of oxygen, aerobic microorganisms can cleave the aromatic ring and completely mineralize the organic compounds to carbon dioxide, water, and chloride ions. scielo.org.zasci-hub.se This sequential arrangement has been shown to be highly effective, with studies on 2,4,6-trichlorophenol demonstrating nearly 100% removal of the parent compound and high removal of total phenolic compounds and chemical oxygen demand (COD). frontiersin.orgfrontiersin.org The efficiency of the process can be enhanced by using specialized reactor configurations, such as sequencing batch reactors (SBRs) equipped with a rotating biological bed. frontiersin.orgfrontiersin.org
Table 3: Research Findings on Sequential Anaerobic-Aerobic Treatment of Chlorophenols
| Contaminant | Reactor System | Key Findings | Reference |
| 2,4,6-Trichlorophenol | Sequencing batch reactor with rotating biological bed (SBR-RBB) | Achieved nearly 100% TCP removal and over 95% removal of total phenols and COD at an optimal HRT of 6 hours. | frontiersin.org |
| 2-Chlorophenol and 2,4-Dichlorophenol | Upflow anaerobic sludge blanket (UASB) followed by a rotating biological contactor (RBC) | Optimum HRTs were determined for the removal of both compounds, with effluent concentrations below detectable limits for 2-CP and 0.1 mg/L for 2,4-DCP. | nih.gov |
| 2,4,6-Trichlorophenol | Co-immobilization of anaerobic and aerobic communities in an upflow reactor | Mineralization of 2,4,6-TCP and its intermediates was achieved under air-limited conditions with strict control of culture parameters. | nih.gov |
| 2,4,6-Trichlorophenol | Expanded granular sludge bed-anaerobic filter (EGSB-AF) | Reductive dechlorination occurred via 2,4-dichlorophenol and 4-chlorophenol or 2-chlorophenol. | oup.com |
Analytical Methodologies for the Detection and Quantification of 2,3,4 Trichlorophenol
Sample Preparation and Extraction Techniques from Environmental and Biological Matrices
Effective sample preparation is a critical first step to isolate 2,3,4-trichlorophenol from complex matrices such as water, soil, and biological tissues, and to concentrate it to levels suitable for instrumental detection. researchgate.net The choice of extraction technique depends on the nature of the sample, the concentration of the analyte, and the subsequent analytical method.
Liquid-Liquid Extraction (LLE) is a conventional and widely used method for the extraction of chlorophenols from aqueous samples. This technique partitions the analyte between the aqueous sample and an immiscible organic solvent. For the analysis of trichlorophenols in water, methylene (B1212753) chloride is a common extraction solvent. nih.gov In biological matrices, such as blood plasma, a multi-step LLE process can be employed. One such method involves denaturing the sample, followed by extraction and separation of phenolic and neutral compounds. After initial extraction, the alkaline aqueous solution can be re-extracted with a solvent like hexane (B92381) to isolate neutral compounds. Subsequently, the aqueous layer is acidified, and the phenolic compounds, including this compound, are extracted using a mixture of hexane and methyl tert-butyl ether (MTBE). scispace.com
Solid-Phase Extraction (SPE) has become a popular alternative to LLE due to its lower solvent consumption, higher enrichment factors, and reduced sample handling. researchgate.net This technique involves passing a liquid sample through a solid sorbent material that retains the analyte. The analyte is later eluted with a small volume of an organic solvent. researchgate.net
For chlorophenol analysis, polystyrene-divinylbenzene (PS-DVB) is a common sorbent material. researchgate.net The efficiency of the extraction is influenced by several factors, including the pH of the sample, the volume of the elution solvent, and the amount of sorbent. Optimal extraction recoveries for chlorophenols are typically achieved when the sample pH is acidic, generally below 4. researchgate.net In a study optimizing SPE for various chlorophenols, it was found that for a 1000 mg PS-DVB cartridge, up to 1000 mL of a water sample could be processed with acceptable recoveries for all studied compounds, which included trichlorophenols. researchgate.net The final optimized SPE method yielded recoveries between 70% and 106% for various water samples. researchgate.net More advanced SPE materials, such as molecularly imprinted polymers (MIPs), have been developed for the highly selective extraction of specific chlorophenols, like 2,4,6-trichlorophenol (B30397), from complex samples such as river water and blood serum. openchemicalengineeringjournal.com
Table 1: SPE Method Parameters for Chlorophenol Analysis
| Parameter | Optimized Condition | Rationale/Finding |
|---|---|---|
| Sorbent Type | Polystyrene-divinylbenzene (PS-DVB) | Provides high recoveries for a range of chlorophenols. researchgate.net |
| Sample pH | < 4 | Ensures chlorophenols are in their non-ionized form for better retention. researchgate.net |
| Elution Solvent | Methanol (B129727) | Minimal amounts (3-12 mL) are effective for quantitative elution. researchgate.net |
This table is based on data for a range of chlorophenols, including trichlorophenols.
Accelerated Solvent Extraction (ASE), also known as pressurized solvent extraction, is an automated technique for extracting analytes from solid and semi-solid samples using organic solvents at elevated temperatures and pressures. These conditions increase the efficiency and speed of the extraction process, reducing solvent consumption compared to traditional methods like Soxhlet extraction. acs.org
ASE has been successfully applied to the extraction of chlorophenols from soil samples. acs.org In one study, ASE was combined with solid-phase microextraction (SPME) for the analysis of chlorophenols, including this compound, in soil. The method's reproducibility was evaluated by spiking soil samples, and the relative standard deviation (RSD) for this compound was found to be 16.9% for the combined ASE-SPME procedure. acs.org The study also determined the limits of detection (LOD) for this compound in soil. acs.org
Table 2: Reproducibility and Detection Limits of ASE-SPME for this compound in Soil
| Analyte | RSD (%) (n=6) | LOD (µg/kg) |
|---|
Table data extracted from a study by Popp, P., et al. (1997) which evaluated a range of chlorophenols. acs.org
Solid-Phase Microextraction (SPME) is a solvent-free extraction technique that uses a fused-silica fiber coated with a polymeric stationary phase. The fiber is exposed to the sample (either directly or in the headspace), and analytes partition onto the fiber coating. The fiber is then transferred to the injection port of a gas chromatograph for thermal desorption and analysis. acs.orgmdpi.com
SPME is effective for determining chlorophenols in various matrices. researchgate.net Headspace SPME (HS-SPME) is particularly useful for water samples as it minimizes matrix effects. researchgate.net The combination of ASE with SPME has proven effective for complex solid samples like soil, where ASE provides the initial extraction and SPME serves as a cleanup and concentration step. acs.org For the analysis of this compound in soil extracts obtained by ASE, SPME exposure time was a key parameter, with longer times generally leading to higher extraction yields. acs.org
Chromatographic Separation Methods
Chromatography is the cornerstone of instrumental analysis for this compound, providing the necessary separation from other compounds present in the extract. Gas chromatography is the most common technique employed. nih.govnih.gov
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and semi-volatile compounds like chlorophenols. In GC, the sample extract is vaporized and swept by a carrier gas through a capillary column containing a stationary phase. The separation is based on the differential partitioning of analytes between the mobile and stationary phases. epa.gov Fused-silica open-tubular (capillary) columns are preferred over packed columns as they offer improved resolution, better selectivity, and increased sensitivity. epa.govsettek.com
The choice of detector is critical for sensitivity and selectivity.
Flame Ionization Detector (FID): The FID is a robust and widely used detector that is sensitive to compounds containing carbon-hydrogen bonds. Underivatized phenols, including this compound, can be analyzed directly by GC-FID. epa.govsettek.com It is a universal detector for organic compounds, but may lack the required sensitivity for trace-level analysis without preconcentration. nih.gov
Electron Capture Detector (ECD): The ECD is highly sensitive to electrophilic compounds, particularly those containing halogens. This makes it exceptionally well-suited for the analysis of chlorinated phenols. researchgate.net To enhance volatility and chromatographic performance, phenols are often converted to less polar derivatives before GC-ECD analysis. epa.govsettek.com A common derivatization agent is pentafluorobenzyl bromide (PFBBr), which converts the phenols to their pentafluorobenzyl ether derivatives. epa.govsettek.com This derivatization significantly improves the sensitivity of the ECD to these compounds. settek.com EPA Method 8041A provides detailed procedures for the analysis of phenols using GC with either FID for underivatized compounds or ECD for derivatized compounds. epa.govsettek.com
Table 3: GC Detectors for this compound Analysis
| Detector | Principle | Applicability to this compound | Notes |
|---|---|---|---|
| Flame Ionization Detector (FID) | Senses ions formed during combustion of organic compounds in a hydrogen flame. | Suitable for underivatized this compound. settek.com | Universal detector for organics, but less sensitive than ECD for halogenated compounds. nih.gov |
Liquid Chromatography (LC) with Advanced Detectors (e.g., Electrochemical Detection)
Liquid chromatography (LC) is a powerful technique for separating chlorinated phenols. When paired with advanced detectors like electrochemical detectors, it offers enhanced sensitivity and selectivity.
Reverse-phase liquid chromatography utilizing an electrochemical detector in coulometric mode has been successfully employed for the qualitative and quantitative analysis of nineteen different chlorinated phenols, including this compound. oup.comoup.com This method demonstrated high sensitivity, with minimum detectable amounts ranging from 0.1 to 10 nanograms, depending on the specific chlorophenol. oup.comoup.com The coulometric detector was found to be approximately 10 to 50 times more sensitive than a standard UV detector for these compounds. oup.com A study analyzing technical pentachlorophenol (B1679276) samples identified this compound as a contaminant at levels less than 0.03%. oup.comoup.com
The typical LC setup for such analyses involves a gradient system. For instance, a 35-minute gradient system with a mobile phase of 50-70% methanol and 50-30% 0.02M potassium dihydrogen phosphate (B84403) (KH2PO4) at a pH of 4.0, run through a Spheri-5 RP-18 column, has proven effective for separating a wide range of chlorinated phenols. oup.comoup.com For applications requiring mass spectrometry compatibility, the phosphoric acid in the mobile phase can be substituted with formic acid. sielc.com
Electrochemical detection has also been applied in the analysis of chlorophenols in human urine and water samples. nih.gov For water analysis, trace determination of phenolic compounds at parts-per-billion (ppb) levels has been achieved using reversed-phase liquid chromatography with electrochemical detection. nih.gov Furthermore, capillary electrophoresis coupled with electrochemical detection using a boron-doped diamond microelectrode has been used for the analysis of various chlorinated phenols in river water, achieving detection limits in the range of 0.02 to 0.2 ppb after a 250:1 preconcentration step. nih.gov
Table 1: Performance of LC with Electrochemical Detection for Chlorophenol Analysis
| Parameter | Finding | Reference |
|---|---|---|
| Sensitivity Comparison | Coulometric detector is 10-50 times more sensitive than UV detector. | oup.com |
| Minimum Detectable Amount | 0.1 to 10 ng, depending on the specific chlorophenol. | oup.comoup.com |
| Detected Concentration in Technical PCP | <0.03% for this compound. | oup.comoup.com |
| Trace Analysis in Water | Detection at ppb levels. | nih.gov |
| Capillary Electrophoresis LOD | 0.02 to 0.2 ppb for various chlorophenols. | nih.gov |
Mass Spectrometric Detection and Identification (MS)
Mass spectrometry (MS) is an indispensable tool for the definitive identification and quantification of this compound, often coupled with a chromatographic separation technique to handle complex sample matrices. vulcanchem.com
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is a widely used and robust method for the analysis of this compound and other chlorinated phenols. nih.govanalytice.com This technique is suitable for analyzing samples from various environmental matrices, including water and soil. nih.gov For water analysis, a common procedure involves methylene chloride extraction followed by GC-MS analysis. nih.gov
To enhance the volatility and chromatographic performance of polar analytes like this compound, a derivatization step is often employed. s4science.atnih.gov A common derivatizing agent is N,O-bis-(trimethylsilyl)trifluoroacetamide (BSTFA). nih.gov Another approach involves reacting chlorophenols with acetic anhydride (B1165640) in an alkaline solution to form more volatile and less polar acetate (B1210297) esters, which are then suitable for GC analysis. s4science.at
The sensitivity of GC-MS methods can be very high. For instance, in water samples, a detection limit of 1 ng/L has been reported using GC with an electron capture detector (GC/ECD), a detector often used for halogenated compounds. nih.gov For soil samples, the detection limit using GC/ECD is around 0.1 µg/kg. nih.gov When using a triple quadrupole mass spectrometer, method detection limits (MDLs) for a range of chlorophenolic compounds, including isomers of trichlorophenol, have been calculated to be below 0.001 μg/L (1 ng/L). thermofisher.com One laboratory reports a quantification limit of 0.1 μg/L for the sum of trichlorophenol isomers using GC-MS. analytice.com
In a specific GC-MS method, the target ion for integrating the 2,4,6-trichlorophenol peak is m/z 196, with a reference ion of m/z 198. nih.gov This is consistent with the mass spectrum of 2,4,6-trichlorophenol, which shows significant fragment ions at m/z 196 and 198. s4science.at
Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-APCI-MS)
Liquid chromatography-mass spectrometry (LC-MS), particularly with tandem mass spectrometry (LC-MS/MS), provides high selectivity and sensitivity for the analysis of this compound, especially in complex matrices. unl.pt Atmospheric pressure chemical ionization (APCI) is often the preferred ionization source over electrospray ionization (ESI) for chlorophenols as it generally provides better performance. unl.pt
A method using ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) has been developed for the determination of nine environmental phenols, including this compound, in human urine. nih.gov This method, which uses electrospray ionization in negative ion mode and multiple reaction monitoring (MRM), achieved limits of detection ranging from 0.02 to 0.90 ng/mL for the various phenols. nih.gov
For the analysis of chlorophenols in environmental samples like wood and soil, LC coupled with APCI-MS/MS has been optimized. unl.pt In MS/MS mode, the transition from the deprotonated molecule [M-H]⁻ to the fragment ion [M-H-HCl]⁻ is typically monitored, leading to detection limits as low as 0.3 ng injected. unl.pt This approach, combined with solid-phase microextraction (SPME), has enabled detection at the ng/g level in soil samples. unl.pt Another study using LC-MS/MS for the analysis of chlorophenols in sewage sludge and soil reported concentrations ranging from 0.51 to 13.20 ng/g for various chlorophenols. researchgate.net
Table 2: Comparison of Mass Spectrometric Methods for this compound Analysis
| Technique | Matrix | Limit of Detection/Quantification | Reference |
|---|---|---|---|
| GC/ECD | Water | 1 ng/L | nih.gov |
| GC/ECD | Soil | 0.1 µg/kg | nih.gov |
| GC-MS | Not Specified | 0.1 µg/L (Quantification Limit) | analytice.com |
| GC-MS (Triple Quadrupole) | Water | < 1 ng/L | thermofisher.com |
| UPLC-MS/MS (ESI) | Human Urine | 0.02 - 0.90 ng/mL | nih.gov |
| LC-APCI-MS/MS | Environmental Samples | 0.3 ng injected | unl.pt |
| LC-MS/MS | Sewage Sludge/Soil | 0.51 - 13.20 ng/g (concentration range) | researchgate.net |
Development and Validation of High-Sensitivity and Selective Methods for this compound
The development and validation of analytical methods for this compound prioritize high sensitivity and selectivity to enable accurate measurement at trace levels in complex environmental and biological samples.
Method validation often involves assessing parameters such as linearity, limits of detection (LOD), limits of quantification (LOQ), precision (reproducibility), and accuracy. For instance, a UPLC-MS/MS method for phenols in urine was validated by analyzing 325 human urine samples. nih.gov In the development of an LC method with electrochemical detection, the method's superiority was demonstrated by its significantly higher sensitivity compared to a UV detector. oup.com
Combining efficient sample preparation techniques with advanced instrumentation is key to achieving high sensitivity. Solid-phase extraction (SPE) is a common preconcentration and cleanup step. nih.govnih.gov An off-line SPE procedure using a styrene-divinylbenzene copolymer sorbent was used to preconcentrate chlorophenols from river water by a factor of 250 before analysis by capillary electrophoresis with electrochemical detection. nih.gov Similarly, solid-phase microextraction (SPME) has been coupled with LC/APCI-MS/MS for the analysis of chlorophenols in wood and soil, yielding good reproducibility with relative standard deviations (RSD) between 4% and 11%. unl.pt
The choice of analytical technique is critical. While GC-MS is a standard, LC-MS/MS is often preferred for complex matrices due to its enhanced selectivity, which can reduce the need for extensive sample cleanup. unl.pt The development of novel sensors also contributes to highly sensitive detection. For example, a fluorescence sensor based on a surface molecularly imprinted polymer has been developed for 2,4,6-trichlorophenol, achieving a very low detection limit of 89 pM. acs.orgnih.gov Another electrochemical sensor for 2,4,6-trichlorophenol reported a detection limit of 1.0 x 10⁻⁹ M. researchgate.net
Validation of these highly sensitive methods ensures their reliability for monitoring low levels of this compound and related compounds, which is crucial for assessing environmental contamination and human exposure.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2,4-Dichlorophenol (B122985) |
| 3,5-Dichlorophenol |
| 2,4,6-Trichlorophenol |
| 3,4,5-Trichlorophenol |
| 2,3,5,6-Tetrachlorophenol (B165523) |
| 2,3,4,6-Tetrachlorophenol (B30399) |
| 2,3,4,5-Tetrachlorophenol (B165442) |
| Pentachlorophenol |
| Methanol |
| Potassium Dihydrogen Phosphate |
| Formic Acid |
| Acetonitrile |
| Methylene Chloride |
| N,O-bis-(trimethylsilyl)trifluoroacetamide |
| Acetic Anhydride |
| 2-Chlorophenol |
| 3-Chlorophenol |
| 4-Chlorophenol (B41353) |
| 4-Chloro-3-methylphenol |
| 2,3,5-Trichlorophenol (B165520) |
| Bisphenol A |
| Triclosan (B1682465) |
| 4-tert-Octylphenol |
| 4-n-Octylphenol |
| 4-n-Nonylphenol |
| Benzophenone-3 |
| 1,2,4-Trichlorobenzene |
| alpha-Hexachlorocyclohexane |
| 2,4,6-Trichloroanisole |
| Geosmin |
| 2-Methylisoborneol |
| Acenaphthene-d10 |
| 3,4,5-Trichlorocatechol-13C6 |
| 5-Bromovanillin |
| Decafluorotriphenylphosphine |
| Catechol |
| Chlorocatechols |
| Guaiacol |
| Chloroguaiacols |
| Syringol |
| 2-Methylnaphthalene-d10 |
| p-Terphenyl-d14 |
| Benzo(a)pyrene-d12 |
| Parachlorophenol |
| Ammonium Acetate |
Future Research Trajectories and Interdisciplinary Perspectives in 2,3,4 Trichlorophenol Studies
Advanced Modeling and Predictive Tools for Environmental Fate and Transport
The environmental journey of 2,3,4-TCP is complex, influenced by a variety of physical, chemical, and biological factors. To better predict its movement and persistence, future research will increasingly rely on sophisticated modeling and predictive tools. These models are crucial for forecasting the contaminant's distribution in soil, water, and air, and for assessing the potential for human and ecological exposure.
Advanced theoretical analyses are already being employed to understand the adsorption of chlorophenols onto materials like activated carbon. researchgate.net Future models will need to incorporate a wider range of environmental variables and their interactions. For instance, the development of expert systems based on two-dimensional substructural rules shows promise for predicting the modes of toxic action of various chemicals, a concept that can be extended to model the environmental behavior of specific isomers like 2,3,4-TCP. scispace.com The goal is to create robust predictive models that can simulate the fate of 2,3,4-TCP under diverse and changing environmental conditions, aiding in proactive environmental management and risk mitigation.
Development of Sustainable and Cost-Effective Remediation Technologies
Cleaning up sites contaminated with 2,3,4-TCP requires innovative and sustainable solutions that are both effective and economically viable. Future research will focus on moving away from traditional, often harsh, remediation methods towards greener and more cost-effective technologies.
Several promising avenues are being explored:
Bioremediation: This approach utilizes microorganisms to break down contaminants into less harmful substances. Accelerating bioremediation through the use of reagents like TERRAMEND® has shown to be a cost-effective treatment for soils contaminated with chlorophenols. evonik.com The use of defined mixed microbial cultures has also demonstrated the complete degradation of chlorophenols. nih.gov
Phytoremediation: This technology uses plants to remove, degrade, or contain environmental contaminants. Research on transgenic plants overexpressing specific enzymes has shown enhanced tolerance and removal capacity for trichlorophenols, presenting a promising, low-cost remediation strategy. nih.govacs.org
Advanced Oxidation Processes (AOPs): AOPs, such as photocatalysis and sonophotocatalysis, use powerful oxidizing agents to destroy organic pollutants. bohrium.com These methods are considered green and cost-effective for degrading chlorophenols. bohrium.com
In-situ Chemical Oxidation (ISCO): This technique involves injecting chemical oxidants directly into the contaminated area. Persulfate, a highly stable and soluble oxidant, is an emerging option for soil and groundwater remediation. researchgate.net
Adsorption: The use of low-cost adsorbents derived from agricultural waste, such as sunflower seed hulls and coconut shells, is being investigated for the removal of trichlorophenols from water. bibliotekanauki.plresearchgate.net The development of novel composites, like acid-activated eggshells and graphene oxide, has also shown high adsorption capacity for 2,4,6-trichlorophenol (B30397). nih.govrsc.org
The table below summarizes some of the emerging sustainable remediation technologies for chlorophenols.
| Remediation Technology | Description | Key Advantages |
| Bioremediation | Use of microorganisms to degrade contaminants. | Cost-effective, environmentally friendly. evonik.com |
| Phytoremediation | Use of plants to remove or degrade pollutants. | Low-cost, aesthetically pleasing. nih.govacs.org |
| Advanced Oxidation | Generation of highly reactive radicals to destroy contaminants. | Effective for a wide range of organic pollutants. bohrium.com |
| In-situ Chemical Oxidation | Injection of chemical oxidants into contaminated soil/water. | Can be applied without excavation, rapid treatment. researchgate.net |
| Adsorption | Use of materials to bind and remove contaminants. | Can utilize low-cost, readily available materials. bibliotekanauki.plresearchgate.net |
Refining Ecotoxicological and Human Health Risk Assessments for Isomer-Specific Chlorophenols
Not all chlorophenol isomers pose the same level of risk. Future research must focus on refining risk assessments to be isomer-specific, providing a more accurate picture of the dangers associated with 2,3,4-TCP. This requires a detailed understanding of its toxicokinetics—how it is absorbed, distributed, metabolized, and excreted by organisms.
Current toxicological profiles for chlorophenols often group isomers together, which can obscure the specific risks of less common isomers like 2,3,4-TCP. cdc.govcdc.gov The International Agency for Research on Cancer (IARC) has classified several trichlorophenols as possibly carcinogenic to humans (Group 2B), but more specific data on 2,3,4-TCP is needed. nih.gov
A tiered ecological risk assessment approach, which combines deterministic and probabilistic methods, can provide a more nuanced understanding of the risks to aquatic ecosystems. researchgate.net For human health, physiologically based pharmacokinetic (PBPK) models are needed to better extrapolate animal toxicity data to predict human risk. cdc.gov These models can help to determine the concentration of toxic forms of the chemical that reach target tissues. cdc.gov A preliminary screening of monitoring data suggests that the environmental risk limits for trichlorophenols are not currently being exceeded, but continuous monitoring is essential. rivm.nl
Investigation of Synergistic and Antagonistic Effects with Co-Contaminants
In the real world, 2,3,4-TCP rarely exists in isolation. It is often found alongside other pollutants, and their combined effects can be complex. Future research must investigate the synergistic (amplified) and antagonistic (reduced) effects that occur when 2,3,4-TCP interacts with co-contaminants.
The study of pollutant mixtures is a critical area of ecotoxicology. mdpi.com For example, the combination of ultrasound and UV irradiation has been shown to have a synergistic effect on the degradation of 2,4,6-trichlorophenol under certain conditions, while becoming antagonistic at higher temperatures. researchgate.net Similarly, the presence of other organic compounds can influence the degradation and toxicity of chlorophenols. Understanding these interactions is crucial for accurate risk assessment and for developing effective remediation strategies for complex contaminant mixtures. Research has also shown that bimetallic oxides can exhibit synergistic effects in the removal of volatile organic compounds. researchgate.net
Integration of Omics Technologies for Elucidating Microbial Degradation Mechanisms
The field of "omics" (genomics, transcriptomics, proteomics, and metabolomics) offers powerful tools to unravel the intricate mechanisms of microbial degradation of 2,3,4-TCP. These technologies provide a holistic view of the biological processes occurring within microorganisms as they break down this pollutant.
Genomics and Metagenomics allow for the analysis of the complete genetic material of a single organism or a community of organisms, respectively. frontiersin.org This can help identify the genes and metabolic pathways involved in chlorophenol degradation.
Proteomics focuses on the study of proteins, the workhorses of the cell. By analyzing which proteins are expressed by a microorganism in the presence of 2,3,4-TCP, researchers can identify the specific enzymes responsible for its breakdown. frontiersin.orgresearchgate.net For instance, proteomics has been used to identify proteins involved in the degradation of 2,4,6-trichlorophenol in Cupriavidus necator. nih.gov
Transcriptomics examines the set of all RNA molecules in a cell, providing insights into which genes are actively being expressed. This can reveal how microorganisms respond to the presence of 2,3,4-TCP at the genetic level. mdpi.com
Metabolomics involves the study of small molecules, or metabolites, within an organism. This can help to identify the intermediate products of 2,3,4-TCP degradation, providing a clearer picture of the entire breakdown pathway.
The integration of these omics approaches will provide a comprehensive understanding of how microbes metabolize 2,3,4-TCP, paving the way for the development of more efficient bioremediation strategies. frontiersin.orgmdpi.com
Global Monitoring and Surveillance of 2,3,4-Trichlorophenol in Diverse Ecosystems
To effectively manage the risks posed by 2,3,4-TCP, a global understanding of its distribution is necessary. Future research should focus on establishing comprehensive monitoring and surveillance programs to track the presence and concentration of this compound in a wide range of ecosystems, from industrial sites to remote natural environments.
Chlorophenols are known to be widespread environmental pollutants, found in soil, water, and even in the atmosphere. nih.govunl.pt They can enter the environment through industrial discharges, the use of pesticides, and the breakdown of other chlorinated compounds. researchgate.netunl.pt Monitoring data has shown the presence of trichlorophenols in surface waters and in the urine of the general population, indicating widespread exposure. nih.govacs.org
Long-term monitoring programs are essential to assess the effectiveness of regulations and remediation efforts, and to identify emerging hotspots of contamination. The development of more sensitive and cost-effective analytical methods will be crucial for the success of these global surveillance efforts.
Q & A
Q. What are the primary challenges in establishing toxicity thresholds for 2,3,4-TCP in mammalian systems?
Current limitations arise from insufficient human exposure-response data and incomplete acute oral toxicity studies in experimental animals. The Agency for Toxic Substances and Disease Registry (ATSDR) has not derived Minimal Risk Levels (MRLs) for 2,3,4-TCP due to these data gaps. Researchers should prioritize cross-species comparative studies using controlled dosing regimens and biomarkers of exposure (e.g., urinary metabolites) to address these limitations .
Q. How can 2,3,4-TCP be reliably detected and quantified in environmental matrices?
Gas chromatography (GC) with electron capture detection (ECD) or mass spectrometry (MS) is the gold standard for chlorophenol analysis. ISO 14154:2005 outlines a validated GC method for extracting 2,3,4-TCP from soil using derivatization (e.g., acetylation) to improve volatility and sensitivity. Method optimization should include internal standards (e.g., 2,4,6-tribromophenol) to correct for matrix effects .
Q. What factors influence the environmental persistence of 2,3,4-TCP?
Key factors include pH-dependent ionization (pKa ~7.5), which affects solubility and bioavailability. At neutral pH, 2,3,4-TCP exists predominantly in its ionized form, reducing its partitioning into lipid-rich environments. However, its bioaccumulation potential (BCF) remains moderate (BCF <100) due to efficient metabolic clearance in aquatic organisms .
Advanced Research Questions
Q. How can microbial reductive dechlorination pathways for 2,3,4-TCP be optimized in bioremediation?
Dehalococcoides strains (e.g., CBDB1) preferentially dechlorinate 2,3,4-TCP at ortho positions, producing 3,4-dichlorophenol as a primary intermediate. Experimental designs should:
Q. What experimental strategies resolve contradictions in reported bioaccumulation data for 2,3,4-TCP?
Discrepancies in BCF values often stem from pH variability in exposure systems. For consistency:
- Standardize test water pH near the compound’s pKa (7.5) to minimize ionization effects.
- Use flow-through systems to maintain stable chemical concentrations.
- Measure both uptake (k₁) and elimination (k₂) rates to model BCF dynamically .
Q. How can metabolic disruption by 2,3,4-TCP be mechanistically linked to endocrine dysfunction?
In vitro models (e.g., Leydig cells) exposed to 2,3,4-TCP show suppressed testosterone synthesis via cAMP signaling interference. Methodological recommendations:
- Use LC-MS/MS to quantify steroidogenesis intermediates (e.g., pregnenolone, androstenedione).
- Perform RNA-seq to identify dysregulated pathways (e.g., StAR protein expression).
- Validate findings with CRISPR-edited cell lines targeting cAMP-responsive elements .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
